molecular formula C10H16N5O13P3 B1214097 Combivir CAS No. 92586-35-1

Combivir

カタログ番号 B1214097
CAS番号: 92586-35-1
分子量: 507.18 g/mol
InChIキー: GLWHPRRGGYLLRV-XLPZGREQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Combivir, a medication used in the treatment and management of HIV/AIDS, comprises two active ingredients: lamivudine (3TC) and zidovudine (AZT). This combination is pivotal in antiretroviral therapy, targeting the reverse transcriptase enzyme of HIV to inhibit viral replication. The focus here is to delve into the scientific intricacies of Combivir, examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of Combivir's active components involves complex organic reactions. The process synthesis literature has grown significantly, indicating the development of strategies for the synthesis of complex organic molecules, including those found in Combivir. These strategies encompass reaction path synthesis, separation systems, and complete flowsheet development for efficient production (Nishida, Stephanopoulos, & Westerberg, 1981).

Molecular Structure Analysis

Molecular descriptors (MDs) play a crucial role in understanding the molecular structure of active pharmaceutical ingredients. MDs can be experimental or theoretical and are pivotal in quantitative structure-property/activity relationships (QSPR/QSAR) studies, which predict the structure of compounds with optimized activity. These studies provide insights into the molecular structure of Combivir's components, aiding in the optimization of its antiviral activity (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

On-surface synthesis research highlights the control over chemical coupling reactions, relevant for creating new organic materials, including pharmaceuticals like Combivir. This control is essential for dictating the product's nature, structure, and orientation, significantly impacting the drug's efficacy and stability (Clair & de Oteyza, 2019).

Physical Properties Analysis

Fourier Transform Infrared Spectroscopy (FTIR) provides crucial information on the molecular structure of organic and inorganic components, including drugs like Combivir. FTIR's ability to characterize the chemical composition and changes in pharmaceuticals aids in understanding the drug's physical properties, stability, and quality control processes (Chen, Zou, Mastalerz, Hu, Gasaway, & Tao, 2015).

Chemical Properties Analysis

Understanding the chemical properties of Combivir involves examining the reactivity and stability of its components under various conditions. The review of ionic liquid structure-property relationships, while not directly related to Combivir, provides a framework for analyzing how molecular structure influences chemical properties, solubility, and reactivity, which are relevant for assessing Combivir's chemical stability and interactions (Silva, Zanatta, Ferreira, Corvo, & Cabrita, 2020).

科学的研究の応用

Synergistic Antivirus Effect

  • Study Overview : Research on the synergistic antivirus effect of Combivir combined with Angelica polysaccharide sulfate (APS-1) on murine leukemia virus. The study found that this combination significantly decreased virus replication and increased the survival rate of mice administered with a lethal dose of Combivir. It also restored red blood cell count, hemoglobin, and platelet levels to normal, suggesting potential clinical use of polysaccharide sulfate in anti-AIDS treatment (Yang et al., 2013).

Application in Multiple Sclerosis

  • Study Overview : A case report of an HIV-negative patient with relapsing-remitting multiple sclerosis showed significant disease improvement on Combivir. The patient experienced complete resolution of fatigue and paresthesiae, with improvements in lesion burden detected by MRI. This suggests potential directions for clinical investigation, especially considering zidovudine's known inhibition of EBV lytic DNA replication (Drosu, Edelman, & Housman, 2018).

Genotoxic and Cytotoxic Effects Study

  • Study Overview : An investigation into the genotoxic and cytotoxic potential of Combivir in combination with other antiretroviral drugs. The study utilized the in vivo comet assay and mouse bone marrow micronucleus test, revealing that these combinations did not induce DNA damage at tested concentrations. However, they did increase the micronucleus frequency, suggesting a need for further studies to verify the long-term mutagenic effects of these drugs (Vieira de Moraes Filho et al., 2016).

Reducing Emergence of Nevirapine Resistance

  • Study Overview : The Treatment Options Preservation Study (TOPS) trial investigated the effect of short-course Combivir in reducing the emergence of nevirapine resistance. The study found that short-course Combivir significantly reduced but did not eliminate the emergence of nevirapine resistance, detected in about one-third of women despite Combivir treatment (Palmer et al., 2012).

HIV Treatment Efficacy in the MERIT Trial

  • Study Overview : Analysis of the MERIT trial comparing maraviroc + Combivir versus efavirenz + Combivir in drug-naive patients. The study retrospectively evaluated treatment response and found that excluding patients with CXCR4-using virus by population-based sequencing would likely have resulted in noninferior responses in the maraviroc twice-daily and efavirenz arms (McGovern et al., 2012).

将来の方向性

For practical usage instructions, patients should refer to the package leaflet or consult their healthcare provider. If you need further details, the European Medicines Agency provides comprehensive information in their official report .

特性

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHPRRGGYLLRV-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239053
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Combivir

CAS RN

92586-35-1
Record name Zidovudine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIDOVUDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Combivir
Reactant of Route 2
Combivir
Reactant of Route 3
Combivir
Reactant of Route 4
Combivir
Reactant of Route 5
Combivir
Reactant of Route 6
Reactant of Route 6
Combivir

Citations

For This Compound
7,420
Citations
M John, EJ McKinnon, IR James… - JAIDS Journal of …, 2003 - journals.lww.com
… In this study, revision of antiretroviral therapy to combivir/abacavir resulted in an average gain in leg fat compared with fat loss in controls who continued therapy containing stavudine …
Number of citations: 138 journals.lww.com
PN Kumar, A Rodriguez‐French, MA Thompson… - HIV …, 2006 - Wiley Online Library
Objectives To compare the lipid and metabolic effects, efficacy, and safety of twice‐daily regimens of Trizivir ® (abacavir 300 mg/lamivudine 150 mg/zidovudine 300 mg triple nucleoside …
Number of citations: 94 onlinelibrary.wiley.com
SD Portsmouth, CJ Scott - Therapeutics and clinical risk …, 2007 - Taylor & Francis
… We describe the pivotal studies which for some time maintained Combivir as the preferred … to Combivir becoming a less chosen first line option and we will discuss the future of Combivir …
Number of citations: 28 www.tandfonline.com
RL Divi, VE Walker, NA Wade, K Nagashima… - Aids, 2004 - journals.lww.com
Objective: Although most uninfected infants born to women infected with HIV-1 show no clinical evidence of mitochondrial compromise, mitochondrial dysfunction has been reported in …
Number of citations: 106 journals.lww.com
L Oversteegen, M Shah, H Rovini - Nature Reviews. Drug Discovery, 2007 - nature.com
… Its favourable tolerability, once-daily dosing and superior efficacy over Combivir made this drug the new gold-standard in the NRTI class. Truvada was also the overall highest-selling …
Number of citations: 29 idp.nature.com
ESS40005 Study Team, MA Fischl, AF Burnside Jr… - 2003 - Wiley Online Library
… compared Trizivir and Combivir-ABC in patients previously suppressed with Combivir-ABC. In our clinical trial (ESS40005), we compared twice-daily Trizivir and Combivir-ABC with …
E Ferrer, D Podzamczer, M Arnedo, E Fumero… - The Journal of Infectious …, 2003 - Citeseer
… The Combine Study was a randomized, open, multicenter trial comparing Nfv (1250 mg, 2 times/day) or Nvp (200 mg, 2 times/day) plus Zdv/3TC (300/150 mg, 2 times/day; Combivir; …
Number of citations: 2 citeseerx.ist.psu.edu
S Jallow, S Kaye, A Alabi, A Aveika, R Sarge-Njie… - Aids, 2006 - journals.lww.com
The virological and immunological responses of eight HIV-2 infected patients to zidovudine and lamivudine and the emergence of drug-resistance mutations were monitored. Most …
Number of citations: 43 journals.lww.com
S Palmer, VF Boltz, JY Chow, NA Martinson… - Antiviral …, 2012 - journals.sagepub.com
Background In the Treatment Options Preservation Study (TOPS) trial, 4 or 7 days of Combivir (CBV; zidovudine/ lamivudine) with maternal single-dose nevirapine (sdNVP) significantly …
Number of citations: 12 journals.sagepub.com
K Henry, R Brundage, D Weller… - JAIDS Journal of …, 2004 - journals.lww.com
The HIV/AIDS epidemic has already killed an estimated 24 million people, with 40 million currently infected. Potent antiretroviral therapy can significantly improve the clinical course of …
Number of citations: 19 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。